molecular formula C13H15N3O2 B10911736 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B10911736
M. Wt: 245.28 g/mol
InChI Key: ROVJDZJHGPQNCZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl group at the 1-position, a methoxyphenyl group at the N-position, and a carboxamide group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-methoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion, the product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which may result in different chemical and biological properties.

    N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1-ethyl-N-(2-methoxyphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-3-16-9-10(8-14-16)13(17)15-11-6-4-5-7-12(11)18-2/h4-9H,3H2,1-2H3,(H,15,17)

InChI Key

ROVJDZJHGPQNCZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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